molecular formula C12H22O11 B100927 D-(+)-Maltose CAS No. 16984-36-4

D-(+)-Maltose

Cat. No. B100927
CAS RN: 16984-36-4
M. Wt: 342.3 g/mol
InChI Key: GUBGYTABKSRVRQ-PICCSMPSSA-N
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Description

D-(+)-Maltose is a disaccharide consisting of two α-D-glucopyranose units linked by an α-[1→4] glycosidic bond. It is a key sugar in the metabolism of many organisms and plays a significant role in various biochemical processes. The study of maltose and its derivatives, such as maltotriose, provides insights into the structural preferences and reactivity of these carbohydrates .

Synthesis Analysis

The synthesis of maltose typically occurs during the enzymatic breakdown of starch. In the context of metabolism, maltose can be produced by the action of amylases on starch, which is a common process in germinating seeds and human digestion. The fermentability of maltose has been studied, revealing that pure maltose is not completely fermented unless a small amount of D-glucose is present initially. This suggests that maltose can undergo polymerization reactions during fermentation, which compete with its conversion to alcohol .

Molecular Structure Analysis

Molecular structure analysis of maltose and its derivatives has been conducted using various computational methods, including Density Functional Theory (DFT) and semiempirical molecular orbital (AM1) studies. These studies have provided detailed insights into the preferred conformations of maltose molecules. For instance, DFT optimization studies have shown that the hydroxymethyl groups in α-maltotriose can adopt different orientations, significantly affecting the molecule's energy profile. The chair conformation of the glucopyranose rings is the most stable form presented in these studies .

Chemical Reactions Analysis

Maltose participates in several chemical reactions, including the Maillard reaction, which is a form of non-enzymatic browning that occurs during the heating of sugars with amino acids. The Maillard reaction of maltose has been compared to that of D-glucose, revealing that maltose tends to form more 1,2-dicarbonyl compounds that subsequently lead to the formation of heterocycles like hydroxymethylfurfural (HMF) and furfural. These compounds contribute to the color and antioxidant activity of the Maillard reaction products .

Physical and Chemical Properties Analysis

The physical and chemical properties of maltose are influenced by its molecular structure and the presence of various functional groups. The secondary hydroxy functions (OH-2 and OH-3) of maltose are more acidic than the primary alcohol (OH-6), which aligns with experimental observations. The reactivity of these hydroxy groups can be altered through modifications such as alkylation, which has implications for the reactivity of glucopyranose polymers . Additionally, the solvation studies using COSMO indicate that solvent contributions can reverse the energy profiles of maltose conformations, highlighting the importance of the solvent environment in determining the stability and reactivity of maltose .

Scientific Research Applications

1. Analytical Approaches for Maltose Determination

Maltose, a fermentable disaccharide, is consumed in various food matrices. Its rapid hydrolysis in the human body and the resulting quick release of glucose into the blood after a meal make the analysis of maltose significant. Various techniques like gas chromatography, high-performance liquid chromatography, and capillary electrophoresis are used for maltose determination in food products (Gaspar, Lopes, Gyamfi, & Nunes, 2012).

2. Maltose Metabolism in Photosynthetic Leaves

Maltose metabolism is essential during the conversion of leaf starch to sucrose, involving a specific enzyme, 4-α-glucanotransferase, in leaf cells' cytosol. This enzyme, vital for plant physiology, transfers glucosyl units from maltose to glycogen through a specific mechanism (Steichen, Petty, & Sharkey, 2008).

3. Maltose Clearance in Parenteral Nutrition

Maltose's role in total parenteral nutrition has been explored. Studies indicate that maltose infusion does not significantly alter major metabolic parameters, suggesting its potential use in clinical nutrition (Motton, Ricci, Arienzo, Genna, Azzolini, & Guidi, 1987).

4. Dielectric Spectroscopy in Maltose Solutions

Research on the dielectric properties of maltose solutions has provided insights into their molecular-level relaxation processes. This understanding is crucial for applications in various scientific fields, including chemistry and physics (Weingärtner, Knocks, Boresch, Höchtl, & Steinhauser, 2001).

5. Role in Sugar Transport and Metabolism

Maltose plays a significant role in sugar transport and metabolism. Studies on human erythrocyte D-glucose uptake show that maltose can act as a competitive inhibitor in this process, highlighting its biological importance (Carruthers & Helgerson, 1991).

6. Maltose in Starch to Sucrose Conversion

Research shows that maltose is a key component in the conversion of starch to sucrose in plants, especially during the night. Enzymes like DPE2 and α-glucan phosphorylase play critical roles in this metabolic pathway (Lu, Steichen, Yao, & Sharkey, 2006).

7. Maltose Utilization in Escherichia coli

The maltose/maltodextrin system in Escherichia coli involves various enzymes, transporters, and regulators. Understanding this system provides insights into the bacterial metabolism of glucose polymers and their regulation (Boos & Shuman, 1998).

8. Maltose Metabolism in Hyperthermophilic Archaea

Studies on the hyperthermophilic archaeon Thermococcus litoralis revealed that maltose metabolism involves specific enzymes, highlighting differences in metabolic strategies compared to other organisms (Xavier, Peist, Kossmann, Boos, & Santos, 1999).

9. Maltose's Role in Biopharmaceutical Formulation

Maltose is used in biopharmaceutical formulations to improve protein stability. Research into its effects on filtrate flux during ultrafiltration and diafiltration processes provides crucial information for optimizing biopharmaceutical production (Lee, Na, & Baek, 2021).

10. Photometric Assay of Maltose

A novel photometric assay using 4-alpha-glucanotransferase from Arabidopsis thaliana allows selective quantification of maltose, demonstrating its utility in research and diagnostic applications (Smirnova, Fernie, Spahn, & Steup, 2017).

properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11?,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBGYTABKSRVRQ-PICCSMPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)O)O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Record name maltose
Source Wikipedia
URL https://en.wikipedia.org/wiki/Maltose
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101018093
Record name 4-O-alpha-D-Glucopyranosyl-D-glucopyranose
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Molecular Weight

342.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White odorless crystals; [Mallinckrodt Baker MSDS]
Record name Maltose
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Product Name

D-(+)-Maltose

CAS RN

69-79-4, 16984-36-4
Record name Maltose
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name D-Glucose, 4-O-.alpha.-D-glucopyranosyl-
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Record name 4-O-alpha-D-Glucopyranosyl-D-glucopyranose
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Record name Maltose
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Melting Point

102-103 °C
Record name Maltose
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URL https://www.drugbank.ca/drugs/DB03323
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12,000
Citations
EV Parfenyuk, OI Davydova, NS Lebedeva - Journal of solution chemistry, 2004 - Springer
… thermodynamic parameters of the interactions of D-maltose and sucrose with some amino acids … In contrast to D-maltose, sucrose was found to associate with the amino acids and these …
Number of citations: 35 link.springer.com
JMP Ferreira de Oliveira, MWJ van Passel… - PLoS …, 2011 - journals.plos.org
… to addition of d-xylose or d-maltose. Furthermore, d-maltose induction caused an increase in … In agreement with our previous findings for d-xylose induction, d-maltose induction leads to …
Number of citations: 69 journals.plos.org
JM Goldenberg, MD Pagel… - Magnetic resonance …, 2018 - Wiley Online Library
… of D-maltose, D-sorbitol, and D-mannitol as T 2 exchange magnetic resonance imaging (MRI) contrast agents. We also sought to compare the in vivo pharmacokinetics of D-maltose …
Number of citations: 10 onlinelibrary.wiley.com
BR Brown, SP Ziemer, TL Niederhauser… - The Journal of Chemical …, 2005 - Elsevier
Apparent molar volumes V ϕ and apparent molar heat capacities C p,ϕ were determined for aqueous solutions of D(+)-cellobiose, D(+)-maltose, and sucrose at temperatures from (…
Number of citations: 23 www.sciencedirect.com
F Takusagawa, RA Jacobson - Acta Crystallographica Section B …, 1978 - scripts.iucr.org
… The former angle is -9.3 while the latter is +26.3 Anhydrous crystalline ,8-D-maltose, if it exists, might well be isomorphous with the st anomer. …
Number of citations: 117 scripts.iucr.org
L Hong, MC Thies, RM Enick - The Journal of supercritical fluids, 2005 - Elsevier
High-pressure phase behavior for a binary mixture of the CO 2 -philic solid β-d-maltose octaacetate (MOA, T m =432K) with carbon dioxide was determined. Both critical end points (…
Number of citations: 46 www.sciencedirect.com
D Polidoro, A Perosa, E Barbaro… - ACS Sustainable …, 2022 - ACS Publications
… during the MP reactions of d-glucose and d-maltose. In this case, however, results were … , a quantitative conversion of d-glucose and d-maltose was reached with a selectivity up to 78 …
Number of citations: 8 pubs.acs.org
RU Lemieux - Canadian Journal of Chemistry, 1953 - cdnsciencepub.com
A CHEMICAL SYNTHESIS OF OCTA-O-ACETYL-β-D-MALTOSE … follo\vetl by acetylation ancl then chronlatographic separation of the products afforded octa-0-acetyl-0-D-maltose in …
Number of citations: 46 cdnsciencepub.com
AY Ershov, MY Vasileva, IV Lagoda… - Russian Journal of …, 2018 - Springer
The structure of the condensation products of D-lactose and D-maltose with sulfanylacetic, 3-sulfanylpropanoic, and 2-sulfanylbenzoic acid hydrazides has been studied 1 H and 13 C …
Number of citations: 11 link.springer.com
F Fischer, M Happe, J Emery, A Fornage… - Journal of Molecular …, 2013 - Elsevier
… Analysis by HPLC, ESI-MS, and NMR indicated the formation of mono-6 or 6′-O-linoleyl-α-d-maltose as a mixture of two regioisomers in a 1.4:1 ratio. From an applied point of view, the …
Number of citations: 37 www.sciencedirect.com

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